Myricitrin dihydrate
CAS No.: 1329-17-5
Cat. No.: VC0191919
Molecular Formula: C21H20O12
Molecular Weight: 464.38
* For research use only. Not for human or veterinary use.

CAS No. | 1329-17-5 |
---|---|
Molecular Formula | C21H20O12 |
Molecular Weight | 464.38 |
Chemical Properties and Structure of Myricitrin Dihydrate
Molecular Structure and Properties
Myricitrin dihydrate (C21H24O14) is the dihydrate form of myricitrin, with two water molecules incorporated into its structure. The compound has a molecular weight of 500.4 g/mol as computed by PubChem 2.1 . The parent compound of myricitrin dihydrate is identified in PubChem with CID 12313050, while myricitrin dihydrate itself is assigned CID 129880567 . The structure of myricitrin includes a flavonoid skeleton with multiple hydroxyl groups that contribute to its antioxidant properties.
Chemical Identifiers and Nomenclature
The IUPAC name for myricitrin dihydrate is 5,7-dihydroxy-3-[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one;dihydrate . Other chemical identifiers include:
Table 1: Chemical Identifiers of Myricitrin Dihydrate
Identifier Type | Value |
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InChI | InChI=1S/C21H20O12.2H2O/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7;;/h2-6,14,17-18,21-27,29-30H,1H3;2*1H2/t6-,14-,17-,18+,21?;;/m0../s1 |
InChIKey | PBZXYSXSVUPBFR-XOJOBCIISA-N |
SMILES | C[C@H]1C@@HO.O.O |
Metabolomics Workbench ID | 74673 |
The compound was created in the PubChem database on 2017-09-13 and last modified on 2025-02-22 .
Pharmacological Properties of Myricitrin
Antioxidant Activities
Myricitrin exhibits potent antioxidant properties that make it valuable for treating conditions associated with oxidative stress. Studies indicate that myricitrin, when formulated as solid lipid nanoparticles (SLNs), shows enhanced antioxidant effects in experimental models of diabetes . In diabetic mice, myricitrin SLNs significantly reduced lipid peroxidation, as measured by malondialdehyde (MDA) levels, and increased total antioxidant capacity (TAC) .
In vitro studies on hyperglycemic myotube cells have also demonstrated that myricitrin SLNs reduce MDA levels and increase TAC, confirming its cellular antioxidant effects . This antioxidant capacity is attributed to the multiple hydroxyl groups in myricitrin's structure, which can scavenge free radicals and reduce oxidative damage.
Antidiabetic Effects
Myricitrin has demonstrated significant antidiabetic properties in streptozotocin-nicotinamide (STZ-NA)-induced type 2 diabetes mellitus (T2DM) mouse models . The mechanism of action appears multifaceted:
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Improvement of insulin sensitivity and glucose tolerance
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Reduction of hyperglycemia
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Protection of pancreatic β-cells from apoptosis
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Enhancement of antioxidant defense systems
Research indicates that myricitrin ameliorates hyperglycemia in T2DM through several pathways, including inhibition of carbohydrate digestion by α-glucosidase and α-amylase, and inhibition of glucose transport . These actions collectively contribute to better glycemic control in diabetic conditions.
Hepatoprotective Properties
Myricitrin has shown remarkable hepatoprotective activity in various studies. In one investigation, myricitrin demonstrated superior hepatoprotective effects compared to silymarin, a well-established liver-protective agent . This protective effect is likely due to its ability to reduce oxidative stress and inflammation in liver tissue.
In models of non-alcoholic steatohepatitis (NASH), myricitrin treatment significantly decreased plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating reduced liver damage . The compound appears to modulate macrophage polarization, which contributes to its anti-inflammatory effects in the liver .
Formulation and Delivery Systems
Solid Lipid Nanoparticles of Myricitrin
Solid lipid nanoparticles (SLNs) have emerged as an effective delivery system for myricitrin, enhancing its bioavailability and pharmacological effects . SLNs are colloidal carriers composed of solid lipids that remain solid at room and body temperatures. For myricitrin, this formulation approach has shown several advantages:
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Improved stability of the compound
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Enhanced bioavailability
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Controlled release kinetics
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Protection from degradation
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Potential for targeted delivery
Preparation Methods and Characterization
The preparation of myricitrin SLNs employs a cold homogenization method due to myricitrin's sensitivity to high temperatures . The process involves several steps:
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Heating compritol to 65°C and adding oleic acid as liquid lipid
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Dissolving surfactants (Tween 80 and Span 20) and myricitrin in distilled water
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Adding this mixture to the melted lipid phase and sonicating at 90 W and 37°C
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Inducing congelation by adding water/propylene glycol at 4°C
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Homogenizing at 12000 ×g for 20 minutes
The resulting SLNs of myricitrin show the following characteristics:
Table 2: Characteristics of Myricitrin Solid Lipid Nanoparticles
Parameter | Value |
---|---|
Mean particle size | 76.1 nm |
Zeta potential | -5.51 mV |
Encapsulation efficiency (EE) | 56.2% |
Encapsulation capacity (EC) | 5.62% |
Morphology | Spherical |
Size range | 50-150 nm |
These properties contribute to the enhanced therapeutic efficacy of myricitrin when delivered as SLNs .
Release Kinetics and Bioavailability
The release of myricitrin from SLNs occurs in a biphasic pattern. Initially, no release is observed during the first 45 minutes as the lipid skeleton absorbs water. Subsequently, a gradual release occurs with the following cumulative release profile :
Table 3: Cumulative Release Profile of Myricitrin from SLNs
Time (hours) | Cumulative Release (%) |
---|---|
1 | 1.435 |
2 | 3.435 |
3 | 6.432 |
4 | 8.318 |
5 | 11.789 |
6 | 17.972 |
7 | 23.100 |
8 | 27.184 |
24 | 50.339 |
This controlled release profile likely contributes to the sustained antidiabetic and antioxidant effects observed with myricitrin SLNs .
Therapeutic Applications in Disease Models
Type 2 Diabetes Mellitus
Experimental studies have demonstrated the efficacy of myricitrin SLNs in the management of T2DM. In STZ-NA-induced diabetic mice, administration of myricitrin SLNs at doses of 1, 3, and 10 mg/kg showed significant improvements in several parameters :
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Reduction in blood glucose levels
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Improvement in insulin sensitivity
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Enhancement of antioxidant enzyme activities
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Protection of pancreatic tissue from damage
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Reduction in diabetic complications
These effects were dose-dependent, with higher doses showing greater efficacy. Notably, the antidiabetic effects of myricitrin SLNs were comparable to those of metformin, a standard antidiabetic medication .
Liver Inflammation and Protection
Myricitrin has shown significant hepatoprotective effects in models of liver inflammation and injury. In NASH models, myricitrin treatment led to marked decreases in plasma ALT and AST levels, indicating reduced hepatocellular damage . The compound appears to modulate macrophage polarization, which contributes to its anti-inflammatory effects in the liver .
The hepatoprotective activity of myricitrin has been reported to exceed that of silymarin in some studies, positioning it as a promising agent for liver protection . This effect may be attributed to its potent antioxidant properties and ability to reduce inflammatory responses in liver tissue.
Cellular Studies and Myotube Models
In vitro studies using C2C12 myoblast cell lines have provided insights into the cellular mechanisms of myricitrin's effects. When exposed to hyperglycemic conditions, myotube cells treated with myricitrin SLNs at concentrations of 1, 3, and 10 μM showed :
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Decreased oxidative stress markers
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Increased antioxidant capacity
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Reduced cellular apoptosis
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Improved glucose utilization
These cellular effects support the in vivo observations and provide mechanistic explanations for the therapeutic benefits of myricitrin in diabetes and related conditions.
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